(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone
Description
(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone is a piperidine-based methanone derivative characterized by a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, with a phenyl group attached via a ketone linkage.
Structure
3D Structure
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(3-fluoro-4-hydroxypiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H14FNO2/c13-10-8-14(7-6-11(10)15)12(16)9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2 |
InChI Key |
UVSUMLDKJWAFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents like or . The hydroxy group can be introduced through hydroxylation reactions using reagents like or .
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or Suzuki coupling reactions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction reactions can be performed using reducing agents like or to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone .
Scientific Research Applications
Neurological Disorders
ML337's selective modulation of mGlu3 receptors suggests its potential utility in treating various neurological conditions, including:
- Anxiety : The compound may help regulate neurotransmission pathways involved in anxiety disorders.
- Depression : Its ability to modulate glutamate signaling could provide new avenues for antidepressant therapies.
- Schizophrenia : By selectively targeting mGlu3 receptors, ML337 may contribute to the development of antipsychotic medications with fewer side effects compared to traditional treatments.
Study on mGlu3 Modulation
A study published in Nature highlighted the efficacy of ML337 as a negative allosteric modulator of mGlu3 receptors. It demonstrated sub-micromolar potency in altering receptor activity, providing insights into its therapeutic potential for CNS disorders .
Synthesis Methodology
The synthesis of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone involves several steps, typically starting from readily available precursors. The process emphasizes the importance of optimizing reaction conditions to enhance yield and purity:
- Starting Materials : Selection of appropriate piperidine derivatives.
- Reagents : Use of coupling agents and solvents to facilitate reactions.
- Purification : Techniques such as HPLC are employed to isolate the final product.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Variations
The following table highlights structural differences between (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone and analogous compounds:
Key Observations :
- Fluorine vs.
- Hydroxyl Group : The 4-OH group in the target compound may enhance solubility and hydrogen-bonding interactions relative to methyl or dimethyl substituents in and .
- Aryl Group Diversity : Pyridinyl () and thiophenyl () groups introduce heteroatoms, affecting electronic properties and π-π stacking interactions compared to simple phenyl .
Physicochemical and ADMET Properties
- Lipophilicity : Fluorine and hydroxyl groups balance logP values, as seen in ’s derivatives (logP ~2–3), suggesting moderate permeability .
- Solubility : Hydroxyl groups improve aqueous solubility compared to methylated analogues (e.g., ), aligning with trends in ’s thiadiazol derivatives .
- Metabolic Stability : Fluorine reduces susceptibility to CYP450 oxidation, as observed in ’s compound, which retains 40% yield after purification .
Biological Activity
(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone, also known as ML337, is a compound that has gained significant attention in pharmacological research due to its selective activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxyl group and a phenyl moiety attached to a carbonyl group. The presence of fluorine within the piperidine structure enhances its pharmacological properties. The molecular formula of ML337 is with a molecular weight of 353.38 g/mol.
ML337 operates as a negative allosteric modulator of mGlu3 receptors, exhibiting sub-micromolar potency with an IC50 value of approximately 593 nM for mGlu3 and >30 μM for mGlu2. This selectivity is crucial for minimizing potential side effects associated with broader receptor activity. The compound alters receptor activity without directly activating or inhibiting the receptor itself, thereby influencing downstream signaling pathways related to neurotransmission, which may be beneficial in treating various neurological disorders such as anxiety, depression, and schizophrenia .
Pharmacokinetics
The pharmacokinetic profile of ML337 has been characterized through various studies:
| Parameter | Value |
|---|---|
| Molecular Weight (MW) | 353.38 g/mol |
| Topological Polar Surface Area (TPSA) | 59.7 Ų |
| cLogP | 3.51 |
| Rat Clearance (CL HEP) | 54.1 mL/min/kg |
| Human Clearance (CL HEP) | 18.9 mL/min/kg |
| Brain AUC (0-6 h) | 9.6 μM·h |
| Brain:Plasma Ratio | 0.3 |
The compound demonstrates good central nervous system (CNS) penetration, which is essential for its therapeutic applications in neurological conditions .
Case Studies and Research Findings
Study on Selective Modulation : In a study investigating the interactions of ML337 with mGlu3 receptors, it was shown that the compound effectively modifies receptor conformation, leading to altered signaling pathways without direct agonist activity. This property makes it a promising candidate for further development in treating psychiatric disorders .
Behavioral Studies : In rodent models, ML337 exhibited anxiolytic-like activity without potentiating hyperlocomotor activity induced by phencyclidine, suggesting its potential utility in managing anxiety-related disorders while minimizing side effects typically associated with psychotropic medications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of ML337 in terms of biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Similar piperidine structure | Potentially similar neurological effects |
| (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | Contains fluorine and piperidine | Shares some pharmacological properties |
| (R)-(2-Fluoro-4-(4-methoxyphenyl)ethynyl)(3-hydroxypiperidin-1-yl)methanone | Incorporates ethynyl group | Selective mGlu3 modulator |
These comparisons highlight that while several compounds share structural similarities with ML337, its specific combination of functional groups confers selective activity on mGlu3 receptors while minimizing interaction with other receptor subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
